molecular formula C28H30N2O4 B8037815 Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(cyclohexylamino)benzoate CAS No. 503859-28-7

Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(cyclohexylamino)benzoate

Cat. No.: B8037815
CAS No.: 503859-28-7
M. Wt: 458.5 g/mol
InChI Key: FGMQUYBZRDJDPM-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(cyclohexylamino)benzoate is a complex organic compound with the molecular formula C28H30N2O4 and a molecular weight of 458.557 g/mol . This compound is characterized by its unique structure, which includes a benzyloxybenzoyl group and a cyclohexylamino group attached to a benzoate core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(cyclohexylamino)benzoate typically involves multiple steps, starting with the preparation of the benzyloxybenzoyl intermediate. This intermediate is then reacted with cyclohexylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(cyclohexylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(cyclohexylamino)benzoate is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(cyclohexylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxybenzoyl group may facilitate binding to these targets, while the cyclohexylamino group can modulate the compound’s activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(4-morpholinyl)benzoate
  • Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-morpholinyl)benzoate

Uniqueness

Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(cyclohexylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 4-(cyclohexylamino)-3-[(4-phenylmethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O4/c1-33-28(32)22-14-17-25(29-23-10-6-3-7-11-23)26(18-22)30-27(31)21-12-15-24(16-13-21)34-19-20-8-4-2-5-9-20/h2,4-5,8-9,12-18,23,29H,3,6-7,10-11,19H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMQUYBZRDJDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CCCCC2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154156
Record name Methyl 4-(cyclohexylamino)-3-[[4-(phenylmethoxy)benzoyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503859-28-7
Record name Methyl 4-(cyclohexylamino)-3-[[4-(phenylmethoxy)benzoyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503859-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(cyclohexylamino)-3-[[4-(phenylmethoxy)benzoyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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